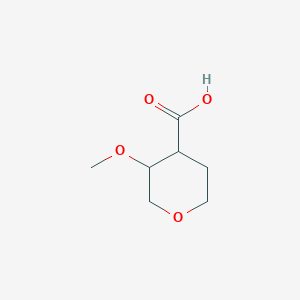
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methoxy group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 4-hydroxybutanal with methanol in the presence of an acid catalyst to form the tetrahydropyran ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-hydroxytetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Formation of 3-methoxytetrahydro-2H-pyran-4-methanol.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxytetrahydro-2H-pyran-4-carboxylic acid
- 3-Methoxytetrahydro-2H-pyran-4-methanol
- 3-Methoxytetrahydro-2H-pyran-4-amine
Uniqueness
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Biological Activity
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (MTPCA) has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
MTPCA is characterized by a tetrahydropyran ring with a methoxy group and a carboxylic acid functional group. Its structure allows for various interactions with biological targets, which underlie its pharmacological effects.
Mechanisms of Biological Activity
- Matrix Metalloproteinase Inhibition : MTPCA has been identified as a selective inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme involved in extracellular matrix remodeling. Inhibiting MMP-12 can potentially mitigate conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis, where excessive matrix degradation occurs .
- Antimicrobial Properties : Preliminary studies indicate that MTPCA exhibits antimicrobial activity against several bacterial strains, including Mycobacterium tuberculosis (Mtb). Its mechanism involves the inhibition of bacterial RNA polymerases, which is crucial for bacterial survival and replication .
- Cytotoxic Effects : Research has shown that MTPCA can induce cytotoxicity in cancer cell lines. For instance, in vitro studies demonstrated that MTPCA effectively reduced cell viability in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent .
Case Study 1: Inhibition of MMP-12
A study explored the effects of MTPCA on MMP-12 activity. The compound was tested at various concentrations, revealing significant inhibition at 100 µM. The results indicated that MTPCA could reduce the degradation of collagen and elastin in lung tissues, thereby offering a therapeutic avenue for pulmonary diseases .
Case Study 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis
In another investigation, MTPCA was tested against dormant forms of Mtb. The compound demonstrated bactericidal activity at low concentrations (MIC values around 1.72 µg/mL), outperforming traditional antibiotics like rifampicin under similar conditions . This finding highlights the potential of MTPCA as a novel treatment for tuberculosis.
Data Tables
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methoxyoxane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-4-11-3-2-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
PAVZUFUFKUFYCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















